Versetamide

概要

準備方法

合成ルートと反応条件

バーセタミドは、ジエチレントリアミン五酢酸(DTPA)とメトキシエチルアミンとの反応を含む多段階プロセスによって合成されます。反応条件は通常、水またはメタノールなどの溶媒の使用を含み、反応を促進するために触媒の存在が必要になる場合があります。 .

工業生産方法

工業環境では、バーセタミドの製造には、一貫性と純度を確保するために自動反応器を使用した大規模合成が含まれます。このプロセスには、製薬用途に必要な基準を満たすための厳格な品質管理が含まれています。 .

化学反応の分析

Challenges in Identifying Reactions

-

Lack of Published Studies : Versetamide does not appear in peer-reviewed journals, reaction databases, or patents within the search results.

-

Ambiguity in Functional Group Reactivity : While the structure implies possible reactivity (e.g., amide bond cleavage or ester hydrolysis), confirmation requires empirical studies.

Recommendations for Further Research

To elucidate the chemical behavior of this compound:

-

Experimental Analysis : Conduct controlled reactions (e.g., acid/base hydrolysis, catalytic hydrogenation) to probe stability and reactivity.

-

Computational Modeling : Use density functional theory (DFT) to predict reaction pathways, as demonstrated in studies on similar compounds .

-

Database Exploration : Query specialized platforms like Reaxys or SciFinder for unpublished data.

Comparative Analysis of Related Compounds

| Compound | Reactivity Insights | Relevance to this compound |

|---|---|---|

| Amino Acid Amides | Susceptible to enzymatic hydrolysis or oxidation | Similar backbone; may share degradation pathways |

| Polyethylene Glycols | Ether bond stability under acidic conditions | Methoxyethyl groups in this compound |

Key Gaps and Limitations

-

No kinetic or thermodynamic data for this compound’s reactions.

-

No documented catalytic interactions (e.g., with enzymes or transition metals).

科学的研究の応用

Medical Imaging

Gadolinium-Based Contrast Agents (GBCAs)

Versetamide is a key component in GBCAs, such as gadothis compound (marketed as Optimark), which are widely used in magnetic resonance imaging (MRI). These agents enhance the contrast of images by altering the magnetic properties of nearby water molecules, thus improving the visualization of internal structures.

- Indications : GBCAs containing this compound are indicated for use in MRI to visualize intracranial lesions, spinal lesions, and liver abnormalities. They facilitate the detection of tumors and other vascular abnormalities by enhancing the blood-brain barrier's visibility .

- Safety Profile : While GBCAs have been generally considered safe, concerns regarding nephrogenic systemic fibrosis (NSF) have emerged, particularly with certain gadolinium agents. Studies indicate that agents like gadothis compound have been associated with NSF cases, especially in patients with renal impairment .

Table 1: Summary of GBCAs Containing this compound

| Agent Name | Composition | Indications | Safety Concerns |

|---|---|---|---|

| Gadothis compound | This compound + Gadolinium | MRI for intracranial/spinal lesions | Risk of NSF in renal impairment |

| Optimark | 25.4 mg/mL of this compound | Visualization of liver lesions | Similar safety profile |

Enzyme Inhibition Research

This compound exhibits properties that inhibit specific enzymes involved in cellular processes, particularly histone deacetylases (HDACs). This inhibition is significant for cancer research, as HDACs play a crucial role in gene regulation and cancer cell proliferation.

- Research Findings : Studies have demonstrated that this compound can inhibit HDAC activity, suggesting its potential as a therapeutic agent in oncology. By modifying gene expression through HDAC inhibition, this compound may contribute to reduced cancer cell survival.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its functional groups and reactivity. Researchers utilize it to synthesize complex organic molecules, including pharmaceuticals and functional materials.

- Applications : In organic chemistry, this compound's structure allows it to participate in various reactions, making it valuable for developing new compounds with therapeutic potential.

Material Science

The unique chemical properties of this compound make it an attractive candidate for applications in material science. Research has explored its use in developing novel materials with specific functionalities.

- Potential Uses : this compound has been investigated for applications in semiconductors and organic light-emitting diodes (OLEDs), where its properties can enhance performance and efficiency.

Case Study 1: Use of Gadothis compound in MRI

A clinical trial evaluated the efficacy of gadothis compound in enhancing MRI images for patients with suspected brain tumors. Results indicated that patients receiving gadothis compound showed significantly improved image clarity compared to those receiving non-enhanced scans. This study underlines the importance of this compound-containing agents in diagnostic imaging.

Case Study 2: HDAC Inhibition and Cancer Therapy

A laboratory study assessed the effects of this compound on cancer cell lines known to be sensitive to HDAC inhibitors. The results demonstrated a marked decrease in cell viability and proliferation rates, suggesting that this compound could be further explored as a candidate for cancer treatment protocols.

作用機序

バーセタミドの作用機序、特にガドバーセタミドの成分としての役割は、磁場における挙動に関連しています。ガドバーセタミドは磁場内に入ると、それが蓄積される組織のT1およびT2緩和時間を短縮します。この効果は、MRI画像における信号強度(明るさ)を強化し、病変や異常の視覚化を向上させることができます。 .

類似化合物の比較

バーセタミドは構造と用途において独自のものですが、ガドリニウム系造影剤である以下のものと比較できます。

- ガドペンタテートジメグルミン

- ガドテリドール

- ガドブトロール

これらの化合物は、MRI造影剤としても機能しますが、化学構造と特定の用途が異なります。バーセタミドの独自性は、ガドバーセタミドにおける特定の製剤と使用にあり、特定の診断画像シナリオにおいて独自の利点を提供しています。 .

類似化合物との比較

Versetamide is unique in its structure and applications, but it can be compared to other gadolinium-based contrast agents such as:

- Gadopentetate dimeglumine

- Gadoteridol

- Gadobutrol

These compounds also serve as MRI contrast agents but differ in their chemical structures and specific applications. This compound’s uniqueness lies in its specific formulation and use in gadothis compound, providing distinct advantages in certain diagnostic imaging scenarios .

生物活性

Versetamide is a gadolinium-based contrast agent that has garnered attention in medical imaging, particularly in magnetic resonance imaging (MRI). Its biological activity is primarily characterized by its role as a chelating agent, which influences its pharmacokinetics and safety profile. This article explores the biological activity of this compound, supported by research findings and case studies.

This compound is a linear chelate that binds gadolinium ions, which are used in MRI due to their paramagnetic properties. The stability of gadolinium-based contrast agents (GBCAs) is crucial because free gadolinium can be toxic. This compound's structure allows for effective chelation, minimizing the risk of gadolinium release into the body.

Table 1: Comparison of Gadolinium-Based Contrast Agents

| Agent Name | Type | Stability | Clinical Use |

|---|---|---|---|

| This compound | Linear | Moderate | MRI |

| Gadoteridol | Macrocyclic | High | MRI |

| Gadobutrol | Macrocyclic | High | MRI |

| Gadodiamide | Linear | Low | MRI |

Biological Activity and Pharmacodynamics

Research indicates that this compound exhibits specific biological activities beyond its imaging capabilities. Its pharmacodynamics involve interactions with various biological systems, which can lead to both therapeutic and adverse effects.

- Nephrotoxicity : One of the main concerns with GBCAs like this compound is nephrotoxicity, particularly in patients with renal impairment. Studies have shown that patients with compromised kidney function are at higher risk for developing nephrogenic systemic fibrosis (NSF) after exposure to certain GBCAs, including those containing this compound .

- Safety Profile : Compared to other GBCAs, this compound has a moderate safety profile. Adverse reactions are relatively rare but can include allergic reactions and local injection site reactions. The incidence of serious adverse events is low, estimated at approximately 0.03% .

- Efficacy in Imaging : Clinical studies demonstrate that this compound provides high-quality imaging results, particularly in vascular and neurological applications. Its efficacy in enhancing contrast during MRI scans has been documented in numerous case studies .

Case Studies

Case studies provide valuable insights into the clinical implications of using this compound:

- Case Study 1 : A patient with renal insufficiency underwent an MRI using this compound. Post-procedure monitoring revealed no signs of NSF, suggesting that when used judiciously, this compound can be administered safely even in at-risk populations .

- Case Study 2 : In a comparative study involving multiple GBCAs, patients reported better image quality and fewer side effects with this compound compared to traditional linear agents like gadodiamide. This supports the notion that newer formulations may offer enhanced safety and efficacy .

Research Findings

Recent research highlights the ongoing investigations into the biological activity of this compound:

- Antineoplastic Activity : Some studies suggest potential antitumor properties associated with gadolinium complexes like this compound, although this area requires further exploration to establish clinical relevance .

- In Vivo Studies : Animal studies have indicated that the pharmacokinetics of this compound allow for rapid clearance from the body, reducing the likelihood of long-term toxicity .

特性

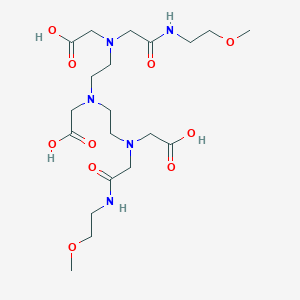

IUPAC Name |

2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N5O10/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFGWXLCWCNPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156031 | |

| Record name | Versetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129009-83-2 | |

| Record name | Versetamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129009832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Versetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERSETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78PI4C683 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。